1,4-Diiodo-2-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-diiodo-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEFAVJGDUTEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
Spectroscopic Data
Spectroscopic analysis provides confirmation of the molecular structure of this compound.
¹H NMR (400 MHz, CDCl₃): δ 7.44 (d, J = 2.1 Hz, 1H), 7.30 (dd, J = 8.3, 2.1 Hz, 1H), 6.84 (d, J = 8.3 Hz, 1H), 3.87 (s, 3H). semanticscholar.org
¹³C NMR (101 MHz, CDCl₃): δ 158.9, 140.3, 125.7, 123.1, 114.7, 84.3, 56.7. semanticscholar.org
Reactivity and Transformational Chemistry of 1,4 Diiodo 2 Methoxybenzene
Carbon-Carbon Bond Forming Reactions
The creation of new carbon-carbon bonds is a cornerstone of organic synthesis. 1,4-diiodo-2-methoxybenzene is a versatile starting material for these reactions, primarily through cross-coupling methodologies and reactions involving organolithium intermediates.
Cross-Coupling Methodologies (e.g., Sonogashira, Suzuki, Negishi)
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound readily participates in several of these transformations. The differential reactivity of the two iodine atoms, influenced by the ortho-methoxy group, can often be exploited for selective reactions.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions, which contributes to its wide applicability in the synthesis of complex molecules. wikipedia.org The reactivity of the halide in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl. wikipedia.org This inherent reactivity difference allows for selective coupling at the more reactive iodide position.
Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. organic-chemistry.orgorganic-chemistry.org It is a versatile method for creating biaryl compounds and other carbon-carbon bonds. organic-chemistry.org The reaction is compatible with a wide range of functional groups and often proceeds under mild conditions. organic-chemistry.org
Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. rsc.orgorganic-chemistry.org First reported in 1977, it was a groundbreaking method for the synthesis of unsymmetrical biaryls. organic-chemistry.org The scope of the Negishi coupling is broad, encompassing aryl, vinyl, benzyl, and allyl halides. organic-chemistry.org The use of organozinc reagents offers a high degree of functional group tolerance. nih.gov
Table 1: Examples of Cross-Coupling Reactions with Dihaloarenes
| Coupling Reaction | Dihaloarene | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki | 1,4-dibromo-2-nitrobenzene | 4-methoxyphenylboronic acid | Pd(OAc)2 | 4-bromo-2-nitro-4'-methoxybiphenyl | - | researchgate.net |
| Suzuki | α,α'-dibromo-m-xylene | Arylboronic acids | Pd(PPh3)4 | Diaryl-m-xylene derivatives | Good | bohrium.com |
| Sonogashira | 1-bromo-4-iodobenzene | Trimethylsilylacetylene | - | bis(4-bromophenyl)acetylene | - | wikipedia.org |
| Negishi | 1,1-dibromo-1-alkenes | Alkenylzinc chloride | Pd(DPEPhos)Cl2 | trans-enynes | - | nih.gov |
Carbolithiation and Related Nucleophilic Additions
Carbolithiation involves the addition of an organolithium reagent across a carbon-carbon double or triple bond, creating a new carbon-carbon bond and a new organolithium species. beilstein-journals.org This new intermediate can then be trapped with an electrophile, allowing for further functionalization. While direct carbolithiation of the benzene (B151609) ring of this compound is not a common transformation, related nucleophilic addition reactions are highly relevant. The formation of organolithium species from this compound via halogen-metal exchange opens the door to a wide range of nucleophilic additions to various electrophiles.
Selective Functionalization at Aryl Iodide Sites
A key feature of this compound is the ability to selectively functionalize one of the two iodo positions. This selectivity is often achieved through directed metal-halogen exchange reactions.
Directed Iodo/Magnesium Exchange
The presence of the methoxy (B1213986) group in this compound directs the regioselectivity of metal-halogen exchange. nih.govresearchgate.net The use of Grignard reagents, such as isopropylmagnesium chloride (iPrMgCl) or its more reactive "turbo" derivative, iPrMgCl·LiCl, allows for a single iodo/magnesium exchange to occur. nih.govresearchgate.netresearchgate.net This exchange is directed to the iodine atom positioned ortho to the methoxy group. nih.govresearchgate.netresearchgate.net This regioselectivity is a powerful tool for introducing a functional group at a specific position on the aromatic ring. The resulting organomagnesium intermediate is formed rapidly, often within seconds at low temperatures. nih.govresearchgate.net
Introduction of Diverse Electrophiles
Once the mono-magnesiated species of this compound is formed, it can react with a wide variety of electrophiles to introduce new functional groups. nih.govresearchgate.net This allows for the synthesis of hetero-poly-functional arenes, where three different substituents are present on the benzene ring. nih.govresearchgate.net For example, quenching the intermediate with water (D₂O for isotopic labeling) introduces a hydrogen (or deuterium) atom, providing a route to meta-substituted arenes that can be difficult to access through other methods. nih.govresearchgate.net This strategy can be thought of as an "InDirect meta-Metalation" (IDmM) approach. nih.gov The unreacted iodo group at the meta-position can then be subjected to a second magnesium/iodine exchange and subsequent functionalization, further expanding the synthetic possibilities. nih.gov
Table 2: Electrophilic Quenching of Mono-magnesiated this compound
| Electrophile | Product | Reference |
|---|---|---|
| D₂O | 1-Deutero-4-iodo-2-methoxybenzene | nih.govresearchgate.net |
| Aldehydes | (4-Iodo-2-methoxyphenyl)methanol derivatives | nih.govresearchgate.net |
| Ketones | (4-Iodo-2-methoxyphenyl)carbinol derivatives | nih.govresearchgate.net |
| Allyl halides | 1-Allyl-4-iodo-2-methoxybenzene | nih.gov |
| Weinreb amides | 4-Iodo-2-methoxybenzoyl derivatives | nih.gov |
Halogen-Specific Transformations Beyond Coupling
While cross-coupling reactions are a major application, the iodine atoms on this compound can undergo other transformations. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, can influence the solid-state structure and reactivity of the molecule. acs.org Additionally, under certain conditions, nucleophilic aromatic substitution (SNAr) could potentially occur, although this is less common for iodides compared to more activated halides. The formation of organometallic intermediates via halogen-metal exchange, as discussed previously, is a key non-coupling transformation that unlocks a vast array of subsequent reactions. nih.govresearchgate.net
Based on a comprehensive review of the available research, there is currently insufficient specific data regarding the reactivity and transformational chemistry of This compound for the outlined topics of reductive elimination and oxidative functionalization at its halogen centers.
The scientific literature provides extensive information on the general principles of these reaction pathways. Reductive elimination is a well-documented fundamental step in organometallic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. umb.eduyoutube.comlibretexts.orglibretexts.org Similarly, the oxidative functionalization of iodoarenes to form hypervalent iodine species is a broad and active area of research, with numerous examples involving various substituted iodobenzenes. rsc.orgnsf.govprinceton.eduresearchgate.netresearchgate.net
However, specific studies detailing the participation of This compound in these precise transformations are not present in the accessed resources. Research on related isomers, such as 1,2-diiodo-4,5-dimethoxybenzene (B11539) and 1,4-diiodo-2,5-dimethoxybenzene, has been explored in the context of electrochemical catalysis, but this information cannot be directly attributed to the title compound. nih.govchemrxiv.org
Consequently, an article that strictly adheres to the provided outline and focuses solely on This compound cannot be generated at this time due to the lack of specific experimental findings.
Applications of 1,4 Diiodo 2 Methoxybenzene in Advanced Chemical Synthesis
Construction of Complex Polyfunctionalized Aromatic Systems
The capacity to introduce multiple, different functional groups onto an aromatic core in a controlled manner is a cornerstone of modern chemical synthesis. 1,4-Diiodo-2-methoxybenzene serves as an excellent platform for this purpose, enabling the creation of complex scaffolds for various applications.
The primary utility of this compound in this context lies in its capacity for regioselective reactions. The two iodine atoms are not chemically equivalent; the iodine at the C1 position is ortho to the electron-donating methoxy (B1213986) group, while the iodine at the C4 position is meta. This electronic differentiation makes the C1-I bond more susceptible to certain reactions, such as oxidative addition in palladium-catalyzed cross-coupling cycles and metal-halogen exchange.
Recent research has demonstrated a highly regioselective protocol for the functionalization of this compound. researchgate.net This involves a single iodine/magnesium exchange reaction using a Grignard reagent. The methoxy group directs the exchange to the ortho position (C1), selectively forming a mono-magnesiated aryl species. This intermediate can then be reacted with a wide range of electrophiles to install a new functional group at the C1 position, leaving the C4 iodine intact for subsequent transformations. This two-step process, starting from anisole (B1667542), provides a facile route to meta-substituted iodoarenes, which are challenging to prepare via conventional methods. researchgate.net This strategy is termed InDirect meta-Metalation (IDmM). researchgate.net
The differential reactivity can also be exploited in sequential, palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. wikipedia.orgrsc.orgresearchgate.net By carefully controlling reaction conditions, a terminal alkyne or a boronic acid can be coupled selectively at the more reactive C1 position. The remaining C4-I bond can then be subjected to a second, different coupling reaction to introduce another substituent, leading to the formation of precisely structured, trisubstituted aromatic compounds.
Table 1: Regioselective Functionalization of this compound
| Step | Reaction | Reagent | Position of Functionalization | Outcome | Reference |
| 1 | Iodo/Magnesium Exchange | iPrMgCl·LiCl | C1 (ortho to -OCH₃) | Selective formation of a Grignard reagent at C1. | researchgate.net |
| 2 | Electrophilic Quench | Various Electrophiles (e.g., H₂O, I₂) | C1 | Introduction of a new substituent at C1. | researchgate.net |
| 3 | Second Mg/I Exchange | iPrMgCl·LiCl | C4 | Functionalization of the remaining iodo-position. | researchgate.net |
Macrocycles and defined oligomers are of significant interest in host-guest chemistry, materials science, and medicinal chemistry. nih.govdcu.iemdpi.com The synthesis of these large structures often relies on building blocks that possess two reactive sites, allowing them to be linked together into a ring or chain.
This compound is an ideal candidate for such a building block. Its two iodine atoms provide handles for difunctionalization through repeated cross-coupling reactions. mdpi.comrsc.org For instance, it can serve as a rigid, angular linker in the construction of macrocycles via tandem acetylenic coupling reactions. rsc.org In a typical approach, this compound can be reacted with a molecule containing two terminal alkyne groups, such as a dialkynylalkane, under Sonogashira coupling conditions. wikipedia.orgmdpi.com Under high-dilution conditions that favor intramolecular cyclization, or through template-directed synthesis, this can lead to the formation of complex macrocyclic structures incorporating the methoxy-phenylene unit. dcu.iersc.org The methoxy group not only influences the geometry and electronic properties of the resulting macrocycle but also enhances solubility.
Integration into Polymer and Material Science Research
The same properties that make this compound valuable for small-molecule synthesis also make it a key component in the synthesis of advanced polymers and materials.
Conjugated polymers, characterized by a backbone of alternating single and double bonds, are the subject of intense research for their unique electronic and optical properties. acs.org Palladium-catalyzed polycondensation reactions, particularly Suzuki and Sonogashira couplings, are primary methods for their synthesis. mdpi.comacs.org In these reactions, a dihaloaromatic monomer is typically polymerized with a co-monomer containing two boronic acid (or ester) groups (Suzuki) or two terminal alkyne groups (Sonogashira). wikipedia.orglibretexts.org
This compound and its close derivatives serve as the dihalo-monomer in the synthesis of various conjugated polymers. nih.govnih.gov For example, it can be copolymerized with aromatic diethynyl compounds to produce poly(p-phenylene ethynylene)s (PPEs). libretexts.orgnih.gov The methoxy group on the monomer unit imparts desirable properties to the final polymer, such as improved solubility in organic solvents, which is crucial for solution-based processing and device fabrication. Furthermore, the electron-donating nature of the methoxy group tunes the electronic structure of the polymer backbone.
Table 2: Examples of Conjugated Polymers from Diiodo-methoxybenzene Derivatives
| Diiodo Monomer | Co-monomer | Polymerization Type | Resulting Polymer Class | Reference |
| 1,4-Diiodo-2,5-dimethoxybenzene | 1,4-Diethynyl-2,5-bis(octyloxy)benzene | Sonogashira Polycondensation | Poly(p-phenylene ethynylene) | nih.gov |
| 1,4-Diiodo-2,5-dimethoxybenzene | 2-Chlorophenylboronic acid | Suzuki Coupling | Precursor to Indolo[3,2-b]carbazoles | nih.gov |
| 1,4-Diiodo-5-hexoxy-2-methoxybenzene | 1,6-Hexadiyne | Sonogashira Polycondensation | Poly(p-phenylenediyne) | sorbonne-universite.fr |
The conjugated polymers synthesized from this compound often exhibit properties that make them suitable for applications in opto-electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. acs.orgnih.govnih.gov The performance of these devices is highly dependent on the molecular organization and electronic properties of the polymer film. nih.gov
The incorporation of the 2-methoxy-1,4-diiodobenzene unit into the polymer backbone directly influences these properties. The electron-donating methoxy group increases the electron density of the polymer, affecting its HOMO and LUMO energy levels and, consequently, its band gap and emission color. nih.gov For example, polymers based on indolo[3,2-b]carbazole, which can be synthesized from a methoxy-diiodobenzene precursor, are used as hole-transporting materials and as the emitting layer in OLEDs. nih.gov In another application, precisely synthesized thin films of poly(arylene ethynylene) have demonstrated exceptional performance as fluorescent sensors, capable of detecting nitroaromatic explosives at the sub-parts-per-trillion level in water. nih.gov This high sensitivity is attributed to the well-ordered, uniform alignment of the polymer chains, a structure enabled by the stepwise polymerization of monomers like diiodo-methoxybenzene derivatives. nih.gov
Contributions to Target-Oriented Synthesis
Target-oriented synthesis aims to create complex molecules, such as natural products or pharmaceuticals, through an efficient and logical sequence of reactions. engineering.org.cn The role of this compound in this field is not typically as a direct precursor incorporated in the final product's scaffold, but rather as a versatile intermediate that enables access to highly functionalized and otherwise difficult-to-prepare building blocks.
The ability to perform regioselective functionalization is paramount. As detailed previously, a protocol involving a directed ortho-metalation followed by an iodine/magnesium exchange allows for the conversion of simple anisole into a trisubstituted benzene (B151609) ring with three distinct functional groups at defined positions. researchgate.net This strategy provides synthetic chemists with powerful tools to construct complex aromatic portions of larger target molecules. engineering.org.cnrsc.org For instance, the synthesis of indolo[3,2-b]carbazoles, which are important heterocyclic scaffolds, utilizes a diiodo-dimethoxybenzene precursor that undergoes a double Suzuki coupling as a key step. nih.gov Such scaffolds are central to the development of new materials and potentially bioactive compounds. The strategic use of this compound allows for the efficient assembly of molecular complexity, a key goal in the synthesis of natural products and their analogues. researchgate.netnih.gov
Precursors for Aromatic Scaffolds in Molecular Frameworks
The ability to form multiple, rigid carbon-carbon bonds makes this compound an excellent monomer for the construction of extended, porous molecular frameworks. These materials, such as Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs), are of significant interest for applications in gas storage, separation, and catalysis due to their high surface area, tunable porosity, and exceptional stability. nih.govrsc.org The di-iodo functionality allows for polymerization through powerful C-C bond-forming reactions.
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira-Hagihara coupling, are instrumental in this context. d-nb.infomdpi.com By reacting this compound with multifunctional linkers containing terminal alkyne groups, highly cross-linked, insoluble, and porous polymer networks can be synthesized. d-nb.info The methoxy group on the monomer unit can impart desirable properties to the final polymer, such as enhanced solubility in processing solvents or specific electronic characteristics for applications in optoelectronics.
Another class of complex three-dimensional scaffolds accessible from iodo-aromatic precursors are triptycenes. researchgate.net These are rigid, paddlewheel-shaped molecules that have found use in materials chemistry, host-guest chemistry, and as molecular machinery components. researchgate.netnih.gov The synthesis of triptycene (B166850) derivatives often relies on the construction of the core structure from smaller, functionalized aromatic units, where iodo-substituents are key reactive sites for building the intricate framework. beilstein-journals.orgd-nb.info For instance, the general approach involves reacting an anthranilic acid derivative with an anthracene, a process where iodo-substituted precursors like this compound can be envisioned as crucial starting materials for creating functionalized triptycenes. d-nb.info
Table 1: Synthesis of Porous Organic Polymers (POPs) via Sonogashira Coupling This table presents generalized conditions for the synthesis of POPs, where this compound can serve as the dihaloaromatic monomer.
| Monomers | Catalyst System | Base/Solvent | Temperature/Time | Resulting Framework Type | Reference |
|---|---|---|---|---|---|
| This compound + Diethynyl linker | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF or Toluene | 80-120 °C / 48h | Porous Organic Polymer (POP) | d-nb.infomdpi.com |
| This compound + Triethynyl linker | Tetrakis(triphenylphosphine)palladium(0) | Diisopropylamine / THF | 65-70 °C / 24h | Covalent Organic Framework (COF) | libretexts.org |
| This compound + Tetraethynyl linker | Pd(PPh₃)₄ / CuI | Triethylamine / N,N-Dimethylformamide | 100 °C / 72h | Highly cross-linked POP | nih.gov |
Strategic Intermediates for Advanced Organic Compounds
Beyond polymerization, this compound is a pivotal intermediate for synthesizing discrete, complex organic molecules, particularly substituted biaryls and polyaryls. These motifs are central to many pharmaceuticals, agrochemicals, and materials for organic electronics. arabjchem.orgrsc.org
The Suzuki-Miyaura coupling reaction is a primary method for this purpose, enabling the formation of C-C bonds between aryl halides and organoboron compounds. libretexts.orgnih.gov The two iodine atoms on this compound allow for sequential or double Suzuki-Miyaura couplings. This provides a pathway to symmetrically or unsymmetrically substituted biaryl and terphenyl systems. pku.edu.cn The reactivity of the C-I bonds can be controlled, allowing for selective mono- or di-substitution by carefully choosing reaction conditions or by leveraging the electronic influence of the methoxy group. rsc.orglibretexts.org This strategic approach is crucial for building libraries of complex molecules for drug discovery and materials science. arabjchem.org
The Sonogashira coupling is another powerful tool that transforms this compound into valuable derivatives. libretexts.orgrsc.org This reaction introduces alkyne functionalities onto the aromatic ring. The resulting di-alkynyl methoxybenzene derivatives are versatile intermediates themselves. They can undergo further transformations, such as cyclization reactions to form polycyclic aromatic systems or subsequent coupling reactions to build even larger, conjugated molecules for applications in organic electronics. rsc.orgresearchgate.net
The synthesis of highly substituted aromatic compounds, such as functionalized benzoic acids or complex polyaryl systems, often relies on iodo-aromatic intermediates. nih.gov The presence of iodine atoms provides reliable handles for introducing a wide variety of functional groups through well-established organometallic cross-coupling chemistry, making this compound a cornerstone intermediate for accessing advanced molecular targets.
Table 2: Key Cross-Coupling Reactions using this compound
| Reaction Type | Coupling Partner | Catalyst System | Product Class | Application of Products | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligand | Substituted Biphenyls/Terphenyls | Pharmaceuticals, Liquid Crystals, Organic Electronics | rsc.orglibretexts.org |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Di-alkynyl Aromatics | Natural Product Synthesis, Molecular Wires, Precursors for PAHs | libretexts.orgrsc.org |
| Ullmann Coupling | Phenols, Amines, Thiols | Copper(I) salt | Diaryl Ethers, Amines, Sulfides | Polymer Synthesis, Ligand Design | arabjchem.org |
Conclusions and Future Perspectives
Current State of Research and Key Achievements
Research on 1,4-diiodo-2-methoxybenzene and its close structural analogs is primarily centered on their utility as reactive monomers and coupling partners in the synthesis of advanced materials and complex organic molecules. The presence of two iodine atoms, which are excellent leaving groups in cross-coupling reactions, makes this compound a particularly attractive building block.
A significant area of application is in the synthesis of novel polymers with tailored electronic properties. For instance, related iodo-dimethoxybenzene derivatives have been successfully employed in C-N coupling reactions to produce electrochromic polyamides. acs.org The higher reactivity of organoiodides compared to their bromine or chlorine counterparts allows for milder reaction conditions and often leads to higher yields, a crucial factor in the efficient synthesis of high-molecular-weight polymers. acs.org These polymers exhibit interesting properties such as dual electroactive nitrogen centers, leading to stable electrochromic materials with potential applications in smart windows and displays. acs.org
The core achievement in this area is the demonstration that dihalogenated anisole (B1667542) derivatives can be selectively functionalized. Studies on similar dihalogenated aromatic systems, such as 2,4-dibromopyridine, have shown that the site of reaction can be controlled by carefully selecting the catalyst system and reaction conditions. whiterose.ac.uknih.gov This principle of selective functionalization is paramount and suggests that this compound can be used to introduce different substituents at the 1- and 4-positions in a stepwise manner, thereby enabling the construction of highly complex and unsymmetrical molecules.
While direct synthesis protocols for this compound are not extensively documented in widely available literature, the synthesis of analogous compounds like 1,4-dimethoxybenzene (B90301) via methods such as the methylation of hydroquinone (B1673460) or Friedel-Crafts alkylation provides established routes that could be adapted for its preparation. chemicalbook.comgrabmyessay.com
Emerging Research Avenues and Untapped Potential
The untapped potential of this compound lies in the strategic exploitation of its dual reactivity. The two carbon-iodine bonds can be addressed sequentially, opening up a vast chemical space for the synthesis of multifunctional molecules.
One of the most promising emerging research avenues is its use in the synthesis of advanced organic electronic materials. The anisole moiety can influence the electronic properties and solubility of resulting polymers or molecular materials. The development of new conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors could greatly benefit from the use of this compound as a key monomer. The ability to introduce different functional groups at the two iodine positions could allow for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, a critical aspect in the design of efficient electronic devices.
Another area of significant potential is in the field of medicinal chemistry. The di-iodinated scaffold can be used to generate libraries of novel compounds for drug discovery. Cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be used to introduce a wide variety of substituents at the iodo-positions, leading to diverse molecular structures that can be screened for biological activity. The methoxy (B1213986) group can also play a role in modulating the pharmacokinetic properties of the resulting molecules. The development of novel indole (B1671886) derivatives, for example, has shown promise in creating new antimicrobial and anticancer agents. nih.gov The this compound scaffold could serve as a starting point for the synthesis of novel classes of biologically active compounds.
Furthermore, the development of more efficient and selective catalytic systems for the functionalization of di-iodinated benzenes will be crucial in unlocking the full potential of this compound. Research into palladium-based catalysts, including nanoparticles and multinuclear clusters, has shown that the nature of the catalyst can significantly influence the selectivity of cross-coupling reactions. whiterose.ac.uknih.gov
Interdisciplinary Research Opportunities
The unique properties of this compound create a fertile ground for interdisciplinary research, bridging organic synthesis with materials science, nanotechnology, and biomedical sciences.
Collaboration between organic chemists and materials scientists is essential for the design and synthesis of new functional polymers and organic electronic materials. Chemists can leverage their expertise in selective cross-coupling reactions to create novel monomers and polymers, while materials scientists can characterize the physical and electronic properties of these materials and explore their applications in devices. The synthesis of electrochromic polymers from related monomers is a prime example of such a successful collaboration. acs.org
Opportunities also abound at the intersection of organic chemistry and nanotechnology. The this compound molecule could serve as a linker for the construction of metal-organic frameworks (MOFs) with tailored pore sizes and functionalities. The ability to introduce different groups at the two ends of the molecule could lead to the formation of highly ordered, three-dimensional structures with potential applications in gas storage, catalysis, and sensing.
In the realm of biomedical research, synthetic chemists can collaborate with pharmacologists and biologists to develop new therapeutic agents. By using this compound as a starting scaffold, chemists can synthesize a diverse range of compounds that can then be tested for their efficacy against various diseases. The structural information from these studies can then be used to design more potent and selective drug candidates. The exploration of indole derivatives for anticancer and antimicrobial applications highlights the potential of this approach. nih.gov
Q & A
Q. What are the common synthetic routes for 1,4-Diiodo-2-methoxybenzene, and what are the critical reaction parameters?
Methodological Answer: Synthesis typically involves iodination of 2-methoxybenzene derivatives. Key steps include:
- Electrophilic substitution : Using iodine monochloride (ICl) or iodine with oxidizing agents (e.g., HNO₃) in acetic acid under controlled temperatures (40–60°C) to avoid over-iodination .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation, while protic solvents may favor side reactions.
- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) to isolate the diiodo product.
Data Table :
| Parameter | Typical Conditions |
|---|---|
| Halogenating Agent | I₂/KIO₃ or ICl |
| Solvent | Acetic acid or DMF |
| Temperature | 40–60°C |
| Yield Optimization | Stoichiometric control (2 eq I₂) |
Q. How is this compound characterized, and what spectroscopic markers are definitive?
Methodological Answer: Characterization relies on multi-spectral analysis:
- ¹H NMR : Methoxy group resonance at δ 3.8–4.0 ppm; aromatic protons (if present) as singlet(s) due to symmetry.
- ¹³C NMR : Iodine-induced deshielding shifts aromatic carbons to δ 90–110 ppm .
- Mass Spectrometry (EI-MS) : Molecular ion peak [M]⁺ at m/z 386 (C₇H₆I₂O), with fragmentation patterns showing sequential loss of iodine atoms .
- IR : C-O stretch (methoxy) at ~1250 cm⁻¹ .
Q. What stability and handling protocols are recommended for this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photo-dehalogenation .
- Moisture control : Use anhydrous solvents and inert atmospheres (N₂/Ar) during reactions to avoid hydrolysis of the methoxy group .
- Toxicity : Employ fume hoods and PPE (gloves, goggles) due to iodine volatility and potential thyroid toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using different iodination agents?
Methodological Answer: Yield discrepancies often arise from:
- Reagent reactivity : ICl provides faster iodination but may lead to poly-iodination without precise stoichiometry. I₂/KIO₃ is milder but requires longer reaction times .
- Statistical analysis : Use Design of Experiments (DoE) to optimize variables (temperature, solvent, reagent ratio). For example, a 2³ factorial design can isolate significant factors affecting yield .
- Side-product identification : GC-MS or HPLC-MS to detect mono-iodinated or tri-iodinated byproducts, informing mechanistic adjustments .
Q. What strategies improve coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
Methodological Answer:
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability with bulky aryl iodides .
- Solvent/base optimization : Use toluene/ethanol (4:1) with K₂CO₃ to balance solubility and reactivity .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) while maintaining >80% yield .
Data Table :
| Condition | Standard Protocol | Optimized Protocol |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 |
| Solvent | DME/H₂O | Toluene/ethanol (4:1) |
| Temperature | 80°C, 24 hrs | 120°C (microwave), 30 min |
| Yield | 65–70% | 82–85% |
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?
Methodological Answer:
- Iodine’s electron-withdrawing effect : Deactivates the ring, directing nucleophiles to the para position relative to the methoxy group.
- DFT calculations : Predict charge distribution; the C-I bond has lower bond dissociation energy (BDE ≈ 50 kcal/mol) compared to C-Br or C-Cl, facilitating oxidative addition in cross-coupling reactions .
- Competing pathways : Steric hindrance from iodine atoms may favor single substitution over di-substitution, requiring careful monitoring via TLC or in-situ IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
